Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC12948330
InChI: InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(7)5-11-12-9(6)13/h2-5H,1H3,(H,12,13)
SMILES: COC(=O)C1=CC=CC2=C1C=NNC2=O
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate

CAS No.:

Cat. No.: VC12948330

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate -

Specification

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name methyl 1-oxo-2H-phthalazine-5-carboxylate
Standard InChI InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(7)5-11-12-9(6)13/h2-5H,1H3,(H,12,13)
Standard InChI Key FNKQNQWZXMXJSV-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC2=C1C=NNC2=O
Canonical SMILES COC(=O)C1=CC=CC2=C1C=NNC2=O

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate features a planar bicyclic framework with a phthalazine ring system (C₈H₄N₂) substituted at the 1-position with a ketone group and at the 5-position with a methyl ester moiety. The conjugated π-system of the aromatic ring and electron-withdrawing groups (ketone and ester) contribute to its stability and reactivity. X-ray crystallography studies of analogous phthalazine derivatives reveal bond lengths of 1.40–1.43 Å for C–N bonds and 1.21 Å for the carbonyl group, consistent with delocalized electron density .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure:

  • ¹H NMR: A singlet at δ 3.85 ppm corresponds to the methyl ester group, while aromatic protons appear as multiplets between δ 7.30–8.10 ppm .

  • ¹³C NMR: Peaks at δ 167.5 ppm (ester carbonyl) and δ 160.2 ppm (ketone carbonyl) confirm functional group placement .
    Infrared (IR) spectroscopy shows strong absorptions at 1720 cm⁻¹ (C=O ester) and 1685 cm⁻¹ (C=O ketone) .

Synthesis Methodologies

Conventional Synthesis

The traditional two-step synthesis involves:

  • Cyclocondensation: Phthalic anhydride reacts with hydrazine hydrate in refluxing ethanol to form 1,2-dihydrophthalazine-1-one .

  • Esterification: The intermediate undergoes nucleophilic acyl substitution with methyl chloroformate in the presence of a base (e.g., triethylamine) to yield the final product. Typical reaction conditions include temperatures of 60–80°C and yields of 70–85%.

Green Chemistry Approaches

Recent advancements emphasize sustainability:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields >90% .

  • Mechanochemical Methods: Solvent-free grinding of reactants (e.g., phthalic anhydride and methyl hydrazine) achieves 88% yield in 15 minutes .

Comparative Synthesis Data

MethodTimeYield (%)Temperature (°C)
Conventional6–8 h70–8580
Microwave 30 min90–96150
Mechanochemical 15 min85–88Ambient

Reactivity and Functionalization

Nucleophilic Substitution

The ester group undergoes hydrolysis to carboxylic acids under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, enabling further derivatization. For example, treatment with 2M HCl at 100°C for 2 hours yields 1-oxo-1,2-dihydrophthalazine-5-carboxylic acid.

Electrophilic Aromatic Substitution

The electron-deficient phthalazine ring facilitates reactions such as:

  • Nitration: Using HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 6- and 7-positions .

  • Halogenation: Bromine in acetic acid adds bromine atoms to the 3- and 4-positions .

Biological Applications

Antimicrobial Activity

In vitro studies demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus: MIC = 12.5 μg/mL) and fungi (e.g., Candida albicans: MIC = 25 μg/mL). The ketone and ester groups likely disrupt microbial cell wall synthesis via hydrogen bonding with penicillin-binding proteins .

Computational Insights

DFT studies at the B3LYP/6-31G(d) level reveal:

  • HOMO-LUMO Gap: 4.1 eV, indicating moderate chemical reactivity .

  • Molecular Electrostatic Potential: Negative charges localize on the ketone oxygen (-0.45 e) and ester carbonyl (-0.38 e), favoring interactions with cationic biological targets .

Industrial and Environmental Considerations

Scalability Challenges

While laboratory-scale syntheses achieve high yields, industrial production faces hurdles:

  • Cost of Hydrazine: $45/kg, contributing to 60% of raw material expenses.

  • Waste Management: Traditional methods generate 3–5 L of acidic waste per kilogram of product.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) and ethyl lactate reduce environmental impact, decreasing the E-factor (kg waste/kg product) from 12.5 to 3.8 .

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